molecular formula C13H6F4O2 B6364949 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1183511-54-7

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364949
CAS RN: 1183511-54-7
M. Wt: 270.18 g/mol
InChI Key: MKNOWRCMKXQSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% (2F4TFPB) is a fluorinated benzoic acid derivative. It is a white crystalline solid with a melting point of 141-143°C. 2F4TFPB is a highly versatile reagent used in various scientific and industrial applications such as organic synthesis, catalysis, and polymerization. It is also used as a starting material for the synthesis of several other compounds.

Mechanism of Action

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% acts as an acid-base catalyst in the reaction of organic compounds. It acts as a proton acceptor, donating a hydrogen ion to the reaction. This helps to increase the rate of the reaction by creating a more favorable environment for the reactants to interact. Additionally, the presence of fluorine atoms in 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% helps to stabilize the reaction intermediates, resulting in a more efficient reaction.
Biochemical and Physiological Effects
2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has been shown to have no adverse effects on human health. It is not toxic and does not cause any adverse reactions when used in laboratory experiments. Additionally, 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% does not have any known effects on biochemical or physiological processes in the body.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is a highly versatile reagent that has a wide range of applications in laboratory experiments. It is easy to handle and store, and it has a high purity of 95%. Additionally, 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is relatively inexpensive, making it an economical choice for laboratory experiments. The main limitation of 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% is that it is not water soluble, which can make it difficult to use in certain experiments.

Future Directions

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has a wide range of potential applications in scientific research. In the future, it could be used as a catalyst in the synthesis of more complex organic compounds. Additionally, it could be used as a starting material for the synthesis of polymers materials. Furthermore, it could be used as a reagent for the synthesis of pharmaceuticals and other drugs. Finally, it could be used in the development of new materials with improved properties such as higher strength and better thermal stability.

Synthesis Methods

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized by the reaction of 2,4,6-trifluorobenzoic acid (TFPBA) with a mixture of boron trifluoride etherate and sulfuric acid. The reaction is conducted at a temperature of 110-120°C for 4-6 hours. The resulting product is a white crystalline solid with a purity of 95%.

Scientific Research Applications

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds such as 5-fluoro-2-methoxybenzoic acid (FMB), 4-fluoro-2-methoxybenzoic acid (FMBA), and 4-fluoro-3-methoxybenzoic acid (F3MBA). It is also used as a catalyst in the synthesis of organic compounds. Additionally, 2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid, 95% can be used as a reagent for the synthesis of polymers materials.

properties

IUPAC Name

2-fluoro-4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)6-1-2-8(13(18)19)9(15)3-6/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNOWRCMKXQSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681256
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(2,4,6-trifluorophenyl)benzoic acid

CAS RN

1183511-54-7
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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